molecular formula C8H6F2N2 B13424422 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole CAS No. 279231-43-5

5,6-Difluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B13424422
CAS No.: 279231-43-5
M. Wt: 168.14 g/mol
InChI Key: ZRVGTRJHRVZXEZ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1-methyl-1H-benzo[d]imidazole: is a heterocyclic aromatic compound that features a benzimidazole core with two fluorine atoms at the 5 and 6 positions and a methyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4,5-difluoro-1,2-phenylenediamine with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as increased resistance to heat and chemicals .

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

  • 1-Methylbenzimidazole
  • 2-Methylbenzimidazole
  • 5-Chloro-1H-benzo[d]imidazole-2-thiol
  • 4-Methyl-1H-imidazole-2-carboxaldehyde

Comparison: Compared to these similar compounds, 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole is unique due to the presence of two fluorine atoms at the 5 and 6 positions. This fluorination can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it more suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5,6-difluoro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVGTRJHRVZXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=C(C=C21)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283242
Record name 5,6-Difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279231-43-5
Record name 5,6-Difluoro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279231-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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